N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide
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Description
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide, also known as MPTP, is a synthetic compound with potential applications in scientific research. MPTP is a derivative of piperazine and is structurally similar to other compounds used in drug development.
Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives was achieved from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation, characterized by 1H NMR, IR, and MS (Yang Jing, 2010).
Antimicrobial and Antifungal Activities
- Synthesized compounds, including those with piperazine and thiophene structures, have been evaluated for their antimicrobial and antifungal activities. Notably, certain derivatives demonstrated significant inhibitory effects against pathogenic bacteria and fungi, highlighting their potential in antimicrobial research (K. Shanmuga Bharathi et al., 2009).
Biological Evaluation for Tuberculostatic Activity
- Phenylpiperazineacetic hydrazide derivatives, including those related to the compound of interest, have been synthesized and tested in vitro for tuberculostatic activity. These studies aim to develop new treatments for tuberculosis by identifying compounds with effective inhibitory properties against the tuberculosis bacterium (H. Foks et al., 2004).
Anticancer Activity
- Thieno[2,3‐b][1,5]benzoxazepine derivatives, including those with 4-methylpiperazin-1-yl groups, have been synthesized and demonstrated potent antipsychotic activity in neuropsychiatric research. Such compounds are thieno analogs of loxapine, indicating their relevance in developing new antipsychotic drugs (T. Kohara et al., 2002).
Serotonin Ligand Activity
- Arylpiperazine derivatives, through modifications including N4-substitution, have shown enhanced affinity for 5-HT1A serotonin binding sites. This research contributes to the understanding of how structural changes in compounds like N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide can modulate receptor affinity and specificity, relevant for developing new therapeutic agents (R. Glennon et al., 1988).
properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-21-8-10-22(11-9-21)18(16-7-12-25-15-16)13-20-19(23)14-24-17-5-3-2-4-6-17/h2-7,12,15,18H,8-11,13-14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVLQDDYZMOOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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